Lipophilicity (XLogP3) Differentiation vs. 2-tert‑Butylphenol and 4‑Bromophenol
The computed octanol‑water partition coefficient (XLogP3) for 5‑bromo‑2‑tert‑butylphenol is 3.9, compared to 3.6 for 2‑tert‑butylphenol and 2.5 for 4‑bromophenol [1][2][3]. The +0.3 log unit increase over 2‑tert‑butylphenol reflects the lipophilic contribution of the bromine atom, while the +1.4 log unit advantage over 4‑bromophenol highlights the dominant effect of the ortho‑tert‑butyl group. These differences directly affect compound partitioning in polymer matrices and membrane‑based biological assays.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2‑tert‑Butylphenol: XLogP3 = 3.6; 4‑Bromophenol: XLogP3 = 2.5 |
| Quantified Difference | +0.3 log units vs. 2‑tert‑butylphenol; +1.4 log units vs. 4‑bromophenol |
| Conditions | XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity predicts better dispersion in hydrophobic polymers and higher passive membrane permeability, critical for antioxidant and stabilizer applications.
- [1] PubChem Compound Summary for CID 10331382, 5-Bromo-2-tert-butylphenol; XLogP3 value. View Source
- [2] PubChem Compound Summary for CID 7137, 2-tert-Butylphenol; XLogP3 value. View Source
- [3] PubChem Compound Summary for CID 7808, 4-Bromophenol; XLogP3 value. View Source
